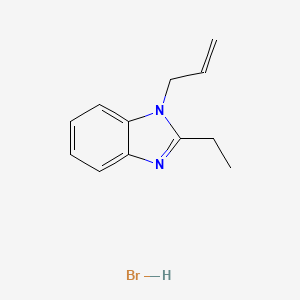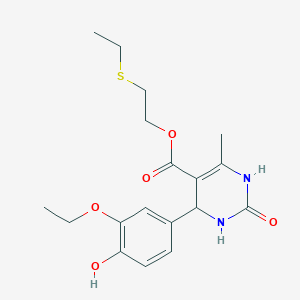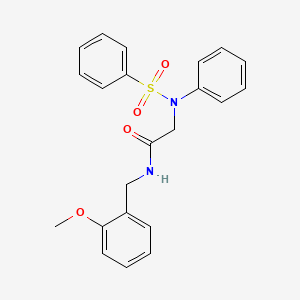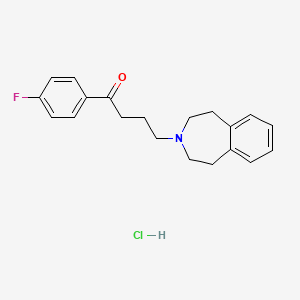
2-ethyl-1-prop-2-enylbenzimidazole;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1-prop-2-enylbenzimidazole;hydrobromide is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s unique structure, which includes a benzimidazole core with ethyl and prop-2-enyl substituents, makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1-prop-2-enylbenzimidazole;hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with ethyl and prop-2-enyl substituted aldehydes or ketones in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The hydrobromide salt is typically formed by reacting the free base with hydrobromic acid.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and prop-2-enyl substituents, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro or tetrahydro derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro or tetrahydro benzimidazole derivatives.
Substitution: Nitro, sulfonyl, and halogenated benzimidazole derivatives.
科学的研究の応用
2-Ethyl-1-prop-2-enylbenzimidazole;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, dyes, and catalysts.
作用機序
The mechanism of action of 2-ethyl-1-prop-2-enylbenzimidazole;hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the compound’s substituents can enhance its binding affinity and selectivity for particular targets.
類似化合物との比較
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A similar compound with a methyl substituent instead of ethyl and prop-2-enyl groups.
1-Propylbenzimidazole: Another derivative with a propyl group.
Uniqueness: 2-Ethyl-1-prop-2-enylbenzimidazole;hydrobromide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and prop-2-enyl groups provides additional sites for chemical modification and potential interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
2-ethyl-1-prop-2-enylbenzimidazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.BrH/c1-3-9-14-11-8-6-5-7-10(11)13-12(14)4-2;/h3,5-8H,1,4,9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHVCRIGZFPVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC=C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dichlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5070370.png)

![2-(4-chlorophenyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5070379.png)
![3-[3-(4-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070386.png)
![1-[3-(4-iodophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5070389.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5070392.png)

![METHYL 3-{[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5070406.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5070409.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)glycinamide](/img/structure/B5070426.png)

![N~2~-(2-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5070430.png)
![N-[2-(cyclopropylcarbamoyl)phenyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5070436.png)
![8-[2-(4-fluorophenoxy)ethoxy]quinoline](/img/structure/B5070457.png)
